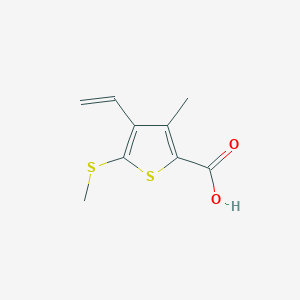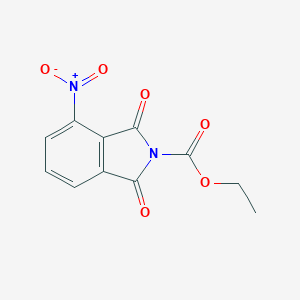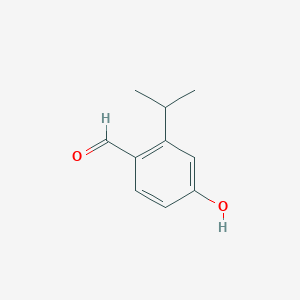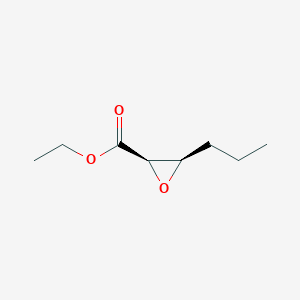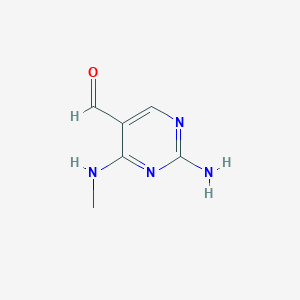
2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde
Descripción general
Descripción
2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde, also known as MAPC, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. MAPC is a versatile compound that can be synthesized using various methods and has a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in DNA synthesis and repair, as well as by inducing apoptosis in cancer cells. 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Biochemical and Physiological Effects
2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde has a wide range of biochemical and physiological effects, including antitumor, anti-inflammatory, and antiviral properties. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, and inhibit the replication of certain viruses. 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde is its versatility, as it can be synthesized using various methods and has a wide range of applications. 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde is also relatively stable and can be stored for long periods without significant degradation. However, one of the main limitations of 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde is its potential toxicity, as it has been found to have cytotoxic effects on certain cell types at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde, including further investigation of its mechanism of action, identification of its molecular targets, and development of more potent and selective derivatives. Additionally, the potential applications of 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde in drug development, particularly in the treatment of cancer and inflammatory diseases, warrant further exploration. Finally, the use of 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde as a fluorescent probe for the detection of nucleic acids and proteins may have significant implications in the field of biochemistry and molecular biology.
Aplicaciones Científicas De Investigación
2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde has significant potential in various scientific research applications, including medicinal chemistry, biochemistry, and pharmaceuticals. It has been found to have antitumor, anti-inflammatory, and antiviral properties, making it a promising candidate for drug development. 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde has also been used as a fluorescent probe for the detection of nucleic acids and proteins, as well as a reagent for the synthesis of pyrimidine nucleosides.
Propiedades
Número CAS |
185040-30-6 |
|---|---|
Nombre del producto |
2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde |
Fórmula molecular |
C6H8N4O |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
2-amino-4-(methylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H8N4O/c1-8-5-4(3-11)2-9-6(7)10-5/h2-3H,1H3,(H3,7,8,9,10) |
Clave InChI |
PXSMLHFRHDAPCE-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=NC=C1C=O)N |
SMILES canónico |
CNC1=NC(=NC=C1C=O)N |
Sinónimos |
5-Pyrimidinecarboxaldehyde, 2-amino-4-(methylamino)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



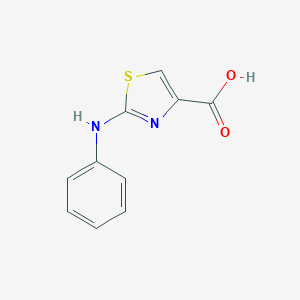


![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)
![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)


